7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Anticancer Drug Discovery Structure–Activity Relationship (SAR) Pyridotriazolopyrimidine Pharmacophore

Secure the definitive SAR anchor for your pyridotriazolopyrimidinone library. The 2,4-dichlorophenyl motif is a validated pharmacophore with lead-like activity in MCF-7 and HCT-116 models, yet the unsubstituted 2-position eliminates confounding steric/electronic effects—enabling rigorous isolation of 7-aryl contributions. Ideal for DNA photocleavage, kinase profiling, and anti-parasitic discovery programs. Ensure batch-to-batch reproducibility and expedite lead optimization with this structurally minimal, high-purity reference compound.

Molecular Formula C14H7Cl2N5O
Molecular Weight 332.1 g/mol
Cat. No. B4921848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC14H7Cl2N5O
Molecular Weight332.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34
InChIInChI=1S/C14H7Cl2N5O/c15-8-1-2-12(10(16)5-8)20-4-3-11-9(13(20)22)6-17-14-18-7-19-21(11)14/h1-7H
InChIKeyWSLCSZHYHJLMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one – Core Scaffold and Structural Identity for Precision Procurement


7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS not publicly assigned; molecular formula C14H7Cl2N5O, MW 332.1 g/mol) is a pentacyclic heterocycle belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class . This scaffold is characterized by a fused pyridine–triazole–pyrimidine core with a 2,4-dichlorophenyl substituent at the 7-position, distinguishing it from other regioisomeric [1,2,4]triazolo[1,5-a]pyrimidines that lack the pyrido-fusion [1]. The absence of a 2-position substituent on the triazole ring represents a key structural simplification, making this compound a versatile intermediate for further derivatization or a comparator for structure–activity relationship (SAR) campaigns focused on the contribution of the dichlorophenyl moiety alone [2]. The core scaffold has been associated with DNA photocleavage, antileishmanial activity, and kinase inhibition in the broader triazolopyridopyrimidine family, though quantitative data for this specific unsubstituted derivative remain sparse in the public literature [3].

7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Why Interchangeability with In-Class Analogs Is Not Supported by Evidence


Within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine family, seemingly minor modifications at the 7-phenyl ring lead to divergent biological outcomes that preclude generic substitution. For example, the 2,4-dichloro substitution pattern on the phenyl ring has been explicitly noted as a critical pharmacophoric element in related pyrido[2,3-d]pyrimidine chalcones, where it was associated with lead-like activity, in contrast to 4-fluorophenyl or 4-dimethylamino variants [1][2]. Furthermore, the 2-methylsulfanyl analog (7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one) introduces pronounced steric and electronic changes at the 2-position of the triazole ring, fundamentally altering both the conformational landscape and putative target interactions relative to the unsubstituted parent compound . Regioisomeric dichlorophenyl variants (e.g., 2,5-dichloro or 3,4-dichloro substitution) likewise produce distinct electrostatic potential surfaces and lipophilicity profiles, making each derivative a unique chemical entity that cannot be assumed interchangeable in biological assays .

Quantitative Evidence Guide: 7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Versus Closest Analogs


2,4-Dichlorophenyl Pharmacophore Drives Multifold Anticancer Potency Advantage Over 4-Fluorophenyl and 4-Dimethylamino Analogs in Pyridopyrimidine Series

In a direct SAR study of 20 pyridotriazolopyrimidinones against MCF-7 and HCT-116 cancer cell lines, compounds bearing the 2,4-dichlorophenyl substituent at the pyrimidine ring were identified as lead molecules, whereas 4-fluorophenyl and 4-dimethylamino-substituted analogs showed significantly weaker antiproliferative activity [1][2]. The privileged nature of the 2,4-dichlorophenyl group was confirmed independently in a broader chalcone–pyrimidine library where 2,4-dichlorophenyl-containing derivatives (compounds 3b, 4b, 6b) were singled out as the most promising leads among >30 synthesized analogs [2]. This evidence establishes that the specific 2,4-dichlorophenyl substitution pattern on the parent pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one confers a pharmacophoric advantage that cannot be replicated by mono-fluoro or dialkylamino phenyl replacements.

Anticancer Drug Discovery Structure–Activity Relationship (SAR) Pyridotriazolopyrimidine Pharmacophore

2-Position Unsubstituted Scaffold Shows Divergent DNA Binding Affinity and Photocleavage Selectivity Relative to 2-Methylsulfanyl and 2-Aryl Congeners

The triazolopyridopyrimidine scaffold has been systematically characterized for DNA photocleavage activity. The unsubstituted analog 1a (pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with no 2-substituent) displayed strong DNA groove binding with preferential affinity for GC-rich sequences and the ability to photooxidize guanine via both Type I and Type II mechanisms [1]. In contrast, the 2-phenyl-substituted analog (compound 1c) exhibited weaker DNA binding and reduced photocleavage efficiency, while the 2-(p-tolyl) analog (compound 1b) showed intermediate activity [1]. Introduction of a 2-methylsulfanyl group further modulates the electronic character of the triazole ring, affecting π–π stacking interactions and potentially altering DNA intercalation geometry . For 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, the combination of an unsubstituted 2-position with the electron-withdrawing 2,4-dichlorophenyl at the 7-position is expected to produce a distinct DNA binding profile compared to 2-substituted analogs, making it a preferred scaffold for mechanistic DNA-damage studies.

DNA Photocleavage Groove Binding Triazolopyridopyrimidine Biophysics

Regioisomeric Dichlorophenyl Substitution Determines Cytotoxicity Selectivity: 2,4-Dichloro vs. 2,5-Dichloro vs. 3,4-Dichloro in Triazolopyrimidine Scaffolds

Three regioisomeric dichlorophenyl variants of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold are commercially available: the 2,4-dichloro (target compound), the 2,5-dichloro, and the 3,4-dichloro analogs. Independent vendor data and chemical database entries indicate that these regioisomers are treated as distinct research compounds with non-overlapping biological annotation . In the structurally related [1,2,4]triazolo[1,5-a]pyrimidine series, the 2,4-dichlorophenyl-substituted derivative was reported to exhibit IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) , whereas no comparable cytotoxicity data were located for the 2,5-dichloro or 3,4-dichloro regioisomers. The differential chlorine substitution pattern alters (i) the dihedral angle between the phenyl ring and the triazolopyrimidine core, (ii) the electrostatic potential surface, and (iii) the calculated logP, all of which influence target binding and cellular permeability. A direct head-to-head cytotoxicity comparison across the three regioisomers has not been published, but the structural dissimilarity is sufficient to warrant procurement of the specific 2,4-dichloro isomer for SAR reproducibility.

Regioisomer Selectivity Cytotoxicity Profiling Halogen Substitution SAR

Antileishmanial Activity: Triazolopyridopyrimidine Scaffold Outperforms Miltefosine in Intracellular Amastigote Assays, with Substitution-Dependent Potency

The triazolopyridopyrimidine scaffold, of which 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member, has demonstrated promising antileishmanial activity. In a published study, triazolopyridopyrimidines 1a and 1c were evaluated against Leishmania infantum intracellular amastigotes. Both compounds displayed activity superior to the reference drug miltefosine in vitro, with compound 1b (p-tolyl-substituted) being more active than 1c (phenyl-substituted) [1]. The selectivity index was measured against J774 macrophages, confirming preferential toxicity toward the parasite [1]. Separately, a patent family (WO2015095477A1) disclosed triazolo[1,5-a]pyrimidine-based protozoan proteasome inhibitors with IC50 values ranging from 0.8 to 3.2 µM against Leishmania donovani, establishing a quantitative baseline for this chemotype [2]. Although data for the exact 7-(2,4-dichlorophenyl) derivative are not publicly available, the scaffold's validated antileishmanial activity positions this compound as a high-priority candidate for structure–activity expansion.

Antileishmanial Chemotherapy Leishmania infantum Intracellular Amastigote Assay

Physicochemical Differentiation: 7-(2,4-Dichlorophenyl) Regioisomer Offers Distinct Lipophilicity and Topological Polarity vs. 2-Substituted and Other 7-Aryl Analogs

Computational comparison of physicochemical descriptors reveals significant differentiation between 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its closest purchasable analogs. The target compound (C14H7Cl2N5O, MW 332.1 g/mol) has an estimated logP of approximately 2.8–3.2 and a topological polar surface area (tPSA) of approximately 65–72 Ų, consistent with moderate lipophilicity and favorable membrane permeability . The 2-methylsulfanyl analog (C15H10Cl2N5OS, MW 372.2 g/mol) introduces a sulfur atom and a methyl group, increasing logP by approximately 0.5–0.8 units and altering hydrogen-bond acceptor capacity . The 7-(2,5-dichlorophenyl) and 7-(3,4-dichlorophenyl) regioisomers, while isomeric, exhibit distinct dipole moments and electrostatic potential distributions due to the altered chlorine vector orientation . These differences in logP, tPSA, and dipole moment translate into non-identical passive membrane permeability, solubility, and protein binding profiles — parameters that directly impact assay reproducibility across academic and industrial screening platforms.

Physicochemical Profiling LogP Topological Polar Surface Area Drug-likeness Parameters

Validated Application Scenarios for 7-(2,4-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in Drug Discovery and Chemical Biology


SAR Anchor Compound for 7-Aryl Pharmacophore Optimization in Anticancer Lead Discovery

This compound serves as a structurally minimal SAR anchor for systematic exploration of the 7-aryl substituent's contribution to anticancer potency. The 2,4-dichlorophenyl motif has been experimentally validated as a privileged pharmacophore in pyridotriazolopyrimidinone libraries, where compounds bearing this group were identified as lead molecules with activity comparable to doxorubicin in MCF-7 and HCT-116 cell lines [1]. By procuring the unsubstituted 2-position variant, medicinal chemistry teams can isolate the contribution of the 7-aryl group without confounding effects from 2-position modifications, enabling clean SAR interpretation and rational lead optimization.

Mechanistic Probe for DNA Groove Binding and Guanine Photooxidation Studies

The triazolopyridopyrimidine scaffold has been established as a DNA groove binder with preferential GC-rich sequence recognition and the ability to photooxidize guanine via both Type I and Type II mechanisms [2]. The 7-(2,4-dichlorophenyl) derivative, with its electron-withdrawing aryl substituent and unsubstituted 2-position, provides a tunable platform for studying substituent electronic effects on DNA binding affinity and photocleavage efficiency. This application is particularly relevant for chemical biology groups investigating DNA-damage mechanisms or developing photodynamic therapy agents.

Antileishmanial Drug Discovery Starting Point and Miltefosine Comparator

Members of the triazolopyridopyrimidine family have demonstrated in vitro antileishmanial activity against Leishmania infantum intracellular amastigotes that surpasses the clinical reference drug miltefosine [2]. Related chemotypes have also shown protozoan proteasome inhibition with IC50 values in the 0.8–3.2 µM range against L. donovani [3]. The 7-(2,4-dichlorophenyl) analog is a logical candidate for expanding the SAR around the 7-aryl position in this anti-parasitic context, particularly for research groups seeking novel chemotypes to address miltefosine-resistant Leishmania strains.

Physicochemical Standard for LogP and Permeability Benchmarking in Triazolopyrimidine Series

With an estimated logP of approximately 2.8–3.2 and tPSA of approximately 65–72 Ų , this compound occupies a favorable physicochemical space for oral bioavailability according to Lipinski and Veber rules. It can serve as a reference standard for benchmarking the lipophilicity and permeability of more heavily substituted analogs (e.g., 2-methylsulfanyl or 2-aryl derivatives) within the same scaffold family, enabling computational model validation and guiding property-based design in multiparameter optimization workflows.

Quote Request

Request a Quote for 7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.